Recombinant Human ACC1 Inhibition: 33‑Fold Potency Advantage Over a Closest Phenylacetamide Analog
N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide inhibits recombinant human ACC1 with an IC₅₀ of 0.960 nM, measured after 60 min pre‑incubation with enzyme followed by acetyl‑CoA substrate addition in a biochemical assay [1]. In contrast, the structurally related analog CHEMBL1958360 (BDBM50365279), which features a distinct phenylacetamide‑derived scaffold, inhibits human ACC1 (C‑terminal His‑tagged, residues 1–2383 expressed in baculovirus‑infected Sf9 cells) with an IC₅₀ of 32 nM under comparable conditions [2]. This represents an approximately 33‑fold greater potency for the target compound (0.960 nM vs. 32 nM).
| Evidence Dimension | Recombinant human ACC1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.960 nM |
| Comparator Or Baseline | CHEMBL1958360 (BDBM50365279): IC₅₀ = 32 nM |
| Quantified Difference | ~33‑fold lower IC₅₀ for target compound |
| Conditions | Recombinant human ACC1; pre‑incubation 60 min; acetyl‑CoA substrate; biochemical assay format |
Why This Matters
A 33‑fold potency differential against the same enzyme target, obtained in similar recombinant assay systems, makes N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide the clearly preferred choice over CHEMBL1958360 for ACC1‑focused biochemical screening and inhibitor optimization campaigns.
- [1] BindingDB. BDBM50247114 (CHEMBL4086127): IC₅₀ 0.960 nM for recombinant human ACC1. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247114 View Source
- [2] BindingDB. BDBM50365279 (CHEMBL1958360): IC₅₀ 32 nM for recombinant human ACC1. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50365279 View Source
